1-Bromo-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
CAS No. |
348619-95-4 |
|---|---|
Molecular Formula |
C7H5BrN2 |
Molecular Weight |
197.03 g/mol |
IUPAC Name |
1-bromobenzimidazole |
InChI |
InChI=1S/C7H5BrN2/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H |
InChI Key |
FWZFVOARLMRVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2Br |
Origin of Product |
United States |
Mechanistic Elucidation of Reactions Involving 1 Bromo 1h Benzo D Imidazole
Reaction Pathway Analysis of Bromine Atom Reactivity and Lability in 1-Bromo-1H-benzo[d]imidazole
The bromine atom in this compound exhibits considerable lability, making it a key site for various chemical transformations. The position of the bromine atom on the benzimidazole (B57391) ring significantly influences its reactivity. For instance, bromine at the 2-position is susceptible to nucleophilic attack. The fused benzene (B151609) ring deactivates the 2-position towards electrophilic attack, rendering it approximately 5000 times less reactive than the 2-position of imidazole (B134444). thieme-connect.de
The reactivity of the C-Br bond is often exploited in cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are common. In these reactions, the catalytic cycle typically initiates with the oxidative addition of a Pd(0) complex to the C-Br bond of the brominated benzimidazole. nih.gov This step is often the rate-determining step and is influenced by the electronic properties of the benzimidazole ring and any substituents present.
Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the bromine atom can facilitate these reactions, particularly when the benzimidazole ring is further activated by other electron-wthdrawing groups. The lability of the bromine is also evident in the synthesis of various fused heterocyclic systems, where it serves as a leaving group in intramolecular cyclization reactions.
Role of Electronic Effects and Steric Hindrance on Reaction Outcomes of Brominated Benzimidazoles
Electronic effects play a crucial role in dictating the regioselectivity and rate of reactions involving brominated benzimidazoles. The bromine atom itself is an electron-withdrawing group, which reduces the electron density of the aromatic ring. smolecule.com This deactivation influences the susceptibility of the ring to electrophilic substitution. The position of the bromine atom has a pronounced effect on the electronic distribution within the molecule. For example, the pKa of a bromo-substituted benzimidazole varies with the position of the bromine due to inductive effects on the nitrogen atoms of the imidazole ring.
Substituents on the benzimidazole ring can either enhance or diminish the reactivity of the C-Br bond. Electron-donating groups can increase the electron density on the ring, potentially slowing down nucleophilic substitution reactions but facilitating certain electrophilic additions. Conversely, electron-withdrawing groups can make the C-Br bond more susceptible to nucleophilic attack. acs.org
Steric hindrance is another critical factor that can influence reaction outcomes. Bulky substituents near the bromine atom can impede the approach of reagents, thereby slowing down or even preventing a reaction. acs.orgacs.org For instance, in palladium-catalyzed cross-coupling reactions, the steric bulk of both the benzimidazole substrate and the coupling partner can significantly affect the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle. acs.org However, in some cases, steric hindrance can be exploited to achieve regioselectivity, directing the reaction to a less sterically hindered position. acs.org
Intramolecular Interactions and Cyclization Mechanisms Pertaining to this compound Precursors
This compound and its derivatives are valuable precursors for the synthesis of fused polycyclic heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the formation of a new ring by the attack of a nucleophile within the same molecule onto the carbon atom bearing the bromine. The mechanism of these cyclizations can vary depending on the nature of the tethered nucleophile and the reaction conditions.
For example, the synthesis of benzo acs.orgimidazo[1,2-c]pyrimidin-1-amines can be achieved through a copper-catalyzed intramolecular C-N coupling of a 2-(2-bromovinyl)benzimidazole with cyanamide. acs.org The proposed mechanism involves an initial intermolecular C-N coupling, followed by an intramolecular C-N bond formation and subsequent tautomerization. acs.org
In other instances, intramolecular cyclization can be triggered by the activation of a triple bond. For example, 2-(but-3-yn-1-yl)-1H-benzo[d]imidazoles undergo iodine-mediated cyclization, with the regiochemistry (5-exo vs. 6-endo) being dependent on the substitution pattern of the alkyne. biointerfaceresearch.com Unsubstituted alkynes tend to favor a 5-exo-dig cyclization, while substituted alkynes proceed via a 6-endo pathway. biointerfaceresearch.com These reactions highlight the intricate interplay of electronic and steric factors in determining the cyclization pathway.
The formation of the benzimidazole ring itself often proceeds through an intramolecular cyclodehydration of an N-(2-aminophenyl)formamide intermediate. rsc.org This step is a key part of many benzimidazole synthesis routes from o-phenylenediamines.
Catalytic Cycles and Their Impact on Reaction Efficiency and Selectivity
Catalytic cycles are central to many reactions involving this compound, significantly enhancing reaction efficiency and selectivity. Palladium and copper catalysts are frequently employed in cross-coupling and cyclization reactions.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, the catalytic cycle typically involves:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the brominated benzimidazole to form a Pd(II) intermediate. nih.gov
Transmetalation: The organometallic coupling partner transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the Pd(0) catalyst. nih.gov
The efficiency and selectivity of these cycles can be fine-tuned by the choice of ligands on the palladium catalyst. Electron-rich and sterically bulky phosphine (B1218219) ligands are often used to stabilize the palladium intermediates and promote the desired reaction pathway.
Copper-catalyzed reactions are also prevalent, particularly in C-N and C-O bond-forming reactions. For instance, the Ullmann condensation, a copper-catalyzed N-arylation, can be used to functionalize the nitrogen atoms of the benzimidazole ring. Copper(I) catalysts are also effective in promoting intramolecular cyclizations of o-bromoarylamidines to form annulated benzimidazoles. researchgate.net In some tandem catalytic systems, both palladium and copper are used to facilitate a cascade of reactions, such as a decarboxylative cross-coupling followed by an annulation. nih.gov
The choice of catalyst, ligands, base, and solvent can have a profound impact on the reaction outcome, often determining the yield and selectivity of the desired product. Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly being used to elucidate the energetics of these catalytic cycles and to predict reaction outcomes. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 1 Bromo 1h Benzo D Imidazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Brominated Benzimidazoles
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of brominated benzimidazoles. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for precise mapping of the molecular framework.
Regiochemical Ambiguity Resolution via NOESY NMR and Other Advanced Techniques
The synthesis of substituted benzimidazoles can sometimes lead to regiochemical ambiguity, where the exact position of a substituent is uncertain. Nuclear Overhauser Effect SpectroscopY (NOESY) is a powerful 2D NMR technique that resolves such ambiguities by identifying protons that are close in space. nanalysis.com An observed NOE correlation between two protons indicates their spatial proximity (typically < 5 Å), which is invaluable for confirming the regiochemistry of substitution. nanalysis.comlancaster.ac.uk For instance, in a substituted brominated benzimidazole (B57391), an NOE between a proton on the benzimidazole core and a proton of a substituent can definitively establish the point of attachment. ipb.pt Other advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) are also crucial, as they reveal long-range couplings between protons and carbons, further corroborating the assigned structure. beilstein-journals.org
Detailed Analysis of Substituent Electronic Effects on NMR Chemical Shifts
The chemical shifts observed in the NMR spectra of brominated benzimidazoles are highly sensitive to the electronic effects of other substituents on the ring system. cdnsciencepub.comunibo.it Electron-donating groups (EDGs) tend to increase electron density, causing an upfield shift (lower ppm) of nearby proton and carbon signals, while electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (higher ppm). clockss.org
For example, a study on 5-substituted benzimidazoles demonstrated a clear correlation between the substituent's electronic properties and the ¹³C chemical shifts of the benzimidazole ring carbons. cdnsciencepub.com The influence of a substituent at the 2-position of the benzimidazole ring has also been shown to significantly affect the chemical shifts of the protons on an attached phenyl ring. clockss.org These substituent-induced chemical shifts (SCS) can be systematically analyzed to predict and understand the electronic distribution within the molecule. cdnsciencepub.comunibo.it
Below is a table illustrating typical chemical shift ranges for protons and carbons in substituted benzimidazole derivatives.
| Nucleus | Typical Chemical Shift (δ, ppm) in Substituted Benzimidazoles | Factors Influencing Shift |
| ¹H (Aromatic) | 7.0 - 8.5 | Substituent type (EDG/EWG), position, and solvent. sciencepublishinggroup.comresearchgate.net |
| ¹H (N-H) | 12.0 - 13.0 (in DMSO-d₆) | Hydrogen bonding, solvent, and tautomerism. rsc.org |
| ¹³C (Aromatic) | 110 - 155 | Substituent effects, hybridization, and ring currents. cdnsciencepub.comrsc.org |
This table provides generalized data; specific values can vary significantly based on the exact molecular structure and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics of 1-Bromo-1H-benzo[d]imidazole
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the dynamics of its molecular vibrations.
FT-IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. The N-H stretching vibration in benzimidazoles typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C=N stretching vibration is observed around 1610-1630 cm⁻¹, and the aromatic C-C stretching vibrations are found in the 1450-1600 cm⁻¹ range. researchgate.netup.ac.za The C-Br stretching vibration usually appears at lower frequencies, typically in the 500-700 cm⁻¹ region.
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. up.ac.za The aromatic ring vibrations are often strong in the Raman spectrum. By combining data from both techniques, a comprehensive vibrational assignment can be made, confirming the presence of key functional groups and providing insights into the molecular structure. nih.govprimescholars.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in FT-IR | Typical Wavenumber (cm⁻¹) in FT-Raman |
| N-H Stretch | 3100 - 3400 | Weak or absent |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=N Stretch | 1610 - 1630 | 1610 - 1630 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-N Stretch | 1280 - 1350 | 1280 - 1350 |
| C-Br Stretch | 500 - 700 | 500 - 700 |
This table presents typical ranges for vibrational frequencies. Actual values depend on the specific molecular environment and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure and Supramolecular Interactions of this compound
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, SC-XRD provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. mdpi.comnih.gov Beyond the individual molecule, this technique reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. researchgate.net
Pi-Stacking and Other Non-Covalent Interactions in Bromobenzimidazole Crystals
In addition to hydrogen bonding, π-stacking interactions between the aromatic benzimidazole rings are a key feature of the crystal packing. georgetown.edu These interactions occur when the planar aromatic rings of adjacent molecules align face-to-face or in an offset fashion. chemrxiv.org The geometry of these π-π interactions, such as the interplanar distance and the degree of offset, is important for the stability of the crystal lattice. rsc.org The presence of the bromine atom can also lead to halogen bonding (C-Br···N or C-Br···π interactions), another type of non-covalent interaction that can influence the supramolecular assembly. The interplay of these various weak interactions—hydrogen bonding, π-stacking, and halogen bonding—dictates the final three-dimensional architecture of bromobenzimidazole crystals. rsc.org
| Interaction Type | Typical Distance / Geometry | Role in Crystal Packing |
| N-H···N Hydrogen Bond | D···A distance: ~2.7 - 3.1 Å | Formation of chains and layers, primary structural motif. mdpi.com |
| C-H···π Interaction | H···centroid distance: ~2.5 - 3.0 Å | Stabilization of layered structures. researchgate.net |
| π-π Stacking | Interplanar distance: ~3.3 - 3.8 Å | Contributes to crystal cohesion and electronic properties. georgetown.edu |
| Halogen Bonding | Br···N/O distance: < sum of van der Waals radii | Directional interaction influencing molecular orientation. |
This table summarizes common non-covalent interactions and their typical geometric parameters in organic crystals.
Mass Spectrometry for Molecular Mass Validation and Fragmentation Pattern Analysis of this compound Compounds
Mass spectrometry (MS) is an indispensable technique for the structural elucidation of this compound derivatives. It provides precise molecular weight information, which confirms the elemental composition, and offers insights into the molecule's structure through the analysis of its fragmentation patterns.
The molecular ion peak in the mass spectrum is crucial for validating the molecular mass. For the parent compound, 6-bromo-1H-benzimidazole (an isomer of 1-bromo-1H-benzimidazole), the molecular formula is C₇H₅BrN₂. nih.gov High-resolution mass spectrometry (HRMS) can confirm this composition with high accuracy. A key feature in the mass spectra of brominated compounds is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two prominent peaks in the mass spectrum, [M]⁺ and [M+2]⁺, that are separated by two mass-to-charge units (m/z) and have almost identical intensities, serving as a clear indicator of the presence of a single bromine atom in the molecule. libretexts.org
The fragmentation of this compound and its derivatives under electron impact (EI) ionization is dictated by the stability of the benzimidazole core and the presence of the halogen substituent. The aromatic benzimidazole ring is relatively stable, often resulting in an abundant molecular ion peak. libretexts.org The C-Br bond is typically the weakest point, leading to characteristic fragmentation pathways.
Key Fragmentation Pathways:
Loss of Bromine: A common fragmentation step is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (·Br) and the formation of a [M-Br]⁺ fragment.
Ring Cleavage: Subsequent fragmentation can involve the cleavage of the imidazole (B134444) ring. A characteristic loss for imidazole-containing structures is the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to further daughter ions.
Loss of Substituents: For N-substituted derivatives, such as 6-bromo-1-ethyl-1H-benzo[d]imidazole, the cleavage of the N-alkyl bond is a prominent pathway, leading to the loss of the alkyl group (e.g., an ethyl radical). Similarly, for 5-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole, the loss of the methyl group (CH₃) is an observed fragmentation.
Below are data tables summarizing the molecular ion information for 1-bromo-1H-benzimidazole derivatives and the expected fragmentation patterns.
Table 1: Molecular Ion Data for Selected this compound Derivatives Data is interactive and can be sorted by column.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M]⁺ (m/z) | Source(s) |
|---|---|---|---|---|
| 6-Bromo-1H-benzo[d]imidazole | C₇H₅BrN₂ | 197.03 | ~196/198 | nih.gov |
| 6-Bromo-1-ethyl-1H-benzo[d]imidazole | C₉H₉BrN₂ | 225.09 | ~224/226 | |
| 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole | C₈H₆BrFN₂ | 229.05 | ~228/230 |
Table 2: Predicted Mass Spectrometry Fragmentation of this compound Data is interactive and can be sorted by column.
| Fragmentation Step | Lost Fragment | m/z of Daughter Ion | Description | Source(s) |
|---|---|---|---|---|
| Molecular Ion | - | ~196/198 | [C₇H₅BrN₂]⁺ | nih.gov |
| Loss of Bromine | ·Br | 117 | [C₇H₅N₂]⁺ | libretexts.org |
UV-Vis Spectroscopy for Electronic Transitions and Molecular Interactions of Halogenated Benzimidazoles
UV-Visible (UV-Vis) spectroscopy is a powerful technique used to investigate the electronic transitions within conjugated systems like halogenated benzimidazoles. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The resulting spectrum provides valuable information about the electronic structure of the molecule and its interactions with the surrounding environment or other molecules. acs.org
The UV-Vis spectra of benzimidazole derivatives are characterized by intense absorption bands, typically in the ultraviolet region, corresponding to π → π* transitions within the fused aromatic ring system. mdpi.com The position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands are sensitive to the nature and position of substituents on the benzimidazole core. acs.org
The introduction of a halogen atom, such as bromine, can influence the electronic spectrum. The electron-withdrawing nature of bromine can affect the energy levels of the molecular orbitals. For instance, studies on halogenated 2-arylbenzimidazoles have shown distinct absorption maxima that depend on the position of the halogen substituent. mdpi.com Furthermore, theoretical investigations using time-dependent density-functional theory (TD-DFT) have explored how halogenation, in conjunction with solvent polarity, affects the UV-Vis absorption spectra of benzimidazole derivatives. acs.org While solvent effects can sometimes be more dominant, halogen substitution remains a key internal factor influencing the electronic transitions. acs.org
UV-Vis spectroscopy is also widely employed to study the non-covalent interactions between halogenated benzimidazoles and biological macromolecules like DNA. lshtm.ac.ukacs.org When a small molecule binds to DNA, changes in its electronic environment occur, which are reflected in the UV-Vis spectrum. lshtm.ac.uk Commonly observed phenomena include:
Hypochromism: A decrease in the molar absorptivity (ε), which often indicates the formation of a new complex and the stacking of the molecule's aromatic system with DNA base pairs. lshtm.ac.uk
Bathochromic Shift (Red Shift): A shift of the λmax to a longer wavelength, suggesting a stabilization of the excited state and indicating binding, often through intercalation or groove binding. lshtm.ac.uk
These spectral changes allow for the characterization of binding modes and the determination of binding affinities.
Table 3: UV-Vis Absorption Data for Selected Halogenated Benzimidazoles Data is interactive and can be sorted by column.
| Compound Name | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Source(s) |
|---|---|---|---|---|
| 1-Phenyl-2-(4-bromophenyl)benzimidazole | Dichloromethane | 304 | 19,000 | mdpi.com |
Computational Chemistry and Theoretical Investigations of 1 Bromo 1h Benzo D Imidazole
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Descriptors
While Density Functional Theory (DFT) is a standard method for evaluating the electronic structure of benzimidazole (B57391) derivatives, specific data for 1-Bromo-1H-benzo[d]imidazole is not documented in available research. Studies on related compounds, such as 5-bromo-2-aminobenzimidazole derivatives, have utilized DFT to understand structure-property relationships. However, the change in substituent position from the 1-position to others significantly alters the electronic and steric environment of the molecule, making direct extrapolation of data unreliable.
There are no published studies that specifically report the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for this compound. For comparison, research on other bromo-benzimidazole derivatives has shown that the HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) maps are instrumental in identifying reactive sites within a molecule. However, MEP analysis and detailed charge distribution mapping for this compound have not been reported. Such studies on other benzimidazoles have identified potential sites for electrophilic and nucleophilic attack.
Global reactivity descriptors such as chemical hardness, electrophilicity index, and ionization potential are commonly derived from DFT calculations to quantify the reactivity and stability of molecules. A search of the literature did not yield any studies that have calculated these specific parameters for this compound. For other bromo-substituted benzimidazoles, these descriptors have been calculated and correlated with their observed chemical behavior.
Conformational Analysis and Tautomeric Equilibria Studies of this compound
The conformational landscape and tautomeric equilibria are fundamental aspects of benzimidazole chemistry. The N-H proton of the imidazole (B134444) ring can exist on either nitrogen atom, leading to tautomers. In asymmetrically substituted benzimidazoles, these tautomers are distinct and their relative stability can be influenced by solvent effects and the nature of the substituents. However, specific theoretical studies detailing the conformational analysis or the tautomeric equilibrium between this compound and its corresponding 3-bromo tautomer are absent from the current body of scientific literature.
Molecular Dynamics Simulations for Solvent Interactions and Conformational Stability
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules in solution, including their interactions with solvent molecules and their conformational stability over time. While MD simulations have been employed to study the interaction of various benzimidazole derivatives with biological targets or their behavior in different solvent environments, no such simulations have been published for this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data for Validation
A common practice in computational chemistry is to predict spectroscopic data (such as NMR, IR, and UV-Vis spectra) and compare them with experimental results to validate the computational methods used. This approach provides confidence in the calculated electronic and structural properties. For this compound, there are no published studies that present a comparison between theoretically predicted spectroscopic parameters and experimental data.
Non-Linear Optical (NLO) Properties: Theoretical Prediction and Design
The investigation of the non-linear optical (NLO) properties of organic molecules has become a burgeoning field of research, driven by their potential applications in modern technologies like telecommunications and laser optics. researchgate.net Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the NLO response of molecules like this compound and its derivatives.
Theoretical studies on related bromo-benzimidazole derivatives demonstrate that these compounds are promising candidates for NLO materials. nih.gov The NLO response is primarily evaluated through the calculation of polarizability (α) and the first hyperpolarizability (β₀). nih.gov For instance, computational analyses of N-aryl-5-bromo-2-aminobenzimidazole derivatives, using functionals like CAM-B3LYP, have shown significant hyperpolarizability values. nih.gov The introduction of different aryl groups and other substituents can modulate the electronic properties and, consequently, the NLO response. nih.govnih.gov
A key factor influencing NLO properties is the intramolecular charge transfer (ICT) from a donor to an acceptor part of the molecule, often via a π-conjugated bridge. researchgate.netresearchgate.net In benzimidazole derivatives, the benzimidazole ring system can act as part of this conjugated system. The substitution of electron-donating or electron-withdrawing groups can enhance the ICT process, leading to a larger NLO response. researchgate.netnih.gov For example, studies on other heterocyclic systems show that the presence of a bromine atom, an electron-withdrawing group, can enhance the second-order hyperpolarizability. nih.gov
Frontier Molecular Orbital (FMO) analysis is crucial in understanding the electronic properties and reactivity of these compounds. nih.gov The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally facilitates electronic excitations, which can lead to an improved NLO response. researchgate.net For a series of 5-bromo-2-aminobenzimidazole derivatives, the calculated HOMO-LUMO gap was found to be in the range that suggests potential for NLO activity. nih.gov
The calculated NLO parameters for derivatives of bromo-benzimidazole highlight their potential. While specific values for the parent this compound are not extensively reported, the data from its derivatives provide a strong indication of its NLO character.
Table 1: Theoretical NLO Properties of Selected Benzimidazole Derivatives This table presents data from computational studies on derivatives of benzimidazole to illustrate the potential NLO properties. The values are dependent on the specific derivative and the computational method used.
| Compound Family | Computational Method | Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (esu) | HOMO-LUMO Gap (eV) | Reference |
| N-aryl-5-bromo-2-aminobenzimidazoles | CAM-B3LYP | 188 - 247 | 2.00 x 10⁻³⁰ - 5.66 x 10⁻³⁰ | ~4.26 - 4.69 | nih.gov |
| N-1-sulfonyl-2-aryl-benzimidazoles | CAM-B3LYP | ~4.87 x 10⁻²³ (esu) | ~5.10 x 10⁻²⁹ (esu) | ~3.88 | nih.govacs.org |
| Benzimidazole-Thiazole Dyes | DFT | - | Increased with acceptor groups | - | nih.gov |
Note: The units for polarizability and hyperpolarizability can vary between studies (a.u. vs. esu). The data is presented as found in the source.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification and Visualization
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure of a molecule. nih.govnih.goviucr.org This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and categorization of close contacts between neighboring molecules.
For bromo-substituted benzimidazole derivatives and related heterocyclic compounds, Hirshfeld surface analysis reveals the dominant role of several types of interactions in the crystal packing. nih.govosti.gov These interactions include hydrogen bonds, halogen bonds, and π-stacking interactions.
In studies of related bromo-substituted heterocyclic compounds, the most significant contributions to the crystal packing typically come from H···H, H···Br/Br···H, and H···C/C···H contacts. nih.goviucr.orgresearchgate.net For example, in a study of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, a compound with a similar core structure, the Hirshfeld surface analysis provided the following breakdown of intermolecular contacts:
Table 2: Percentage Contribution of Intermolecular Contacts for a Bromo-Substituted Imidazo[4,5-b]pyridine Derivative This table is based on data from a related bromo-substituted heterocyclic compound to illustrate the types and proportions of intermolecular interactions that could be expected for this compound.
| Interaction Type | Contribution (%) |
| H···H | 48.1 |
| H···Br/Br···H | 15.0 |
| H···O/O···H | 12.8 |
| H···C/C···H | 6.0 |
| H···N/N···H | 5.8 |
| C···C | 3.7 |
| C···Br/Br···C | 3.5 |
| C···N/N···C | 1.6 |
| (Source: nih.goviucr.orgresearchgate.net) |
This data indicates that van der Waals forces (H···H contacts) and hydrogen bonding (H···Br, H···O, H···N) play major roles in the crystal packing. nih.gov The presence of the bromine atom introduces significant H···Br contacts, which are a form of halogen bonding, contributing substantially to the supramolecular assembly. nih.goviucr.orgresearchgate.net Furthermore, C-H···π and π···π stacking interactions are also commonly observed in the crystal structures of benzimidazole derivatives, linking molecules into more complex architectures like layers or ribbons. nih.govosti.gov The analysis of these weak interactions is crucial for understanding the solid-state properties of the material and for crystal engineering.
Academic Applications and Structure Activity Relationship Studies of 1 Bromo 1h Benzo D Imidazole Derivatives
Applications in Organic Synthesis as Versatile Building Blocks
1-Bromo-1H-benzo[d]imidazole serves as a valuable precursor in the synthesis of more complex molecular architectures. The presence of the bromine atom at a key position allows for a variety of coupling and functionalization reactions, making it an important tool for synthetic chemists.
Precursors for Complex Heterocyclic Systems and Fused Ring Structures
A significant application of bromo-substituted benzimidazoles is in the construction of fused polycyclic heterocyclic systems. For instance, 2-(2-bromophenyl)-1H-benzo[d]imidazoles are utilized as key precursors in the synthesis of benzimidazole-fused quinolines. rsc.orgresearchgate.net This transformation is typically achieved through a copper-catalyzed intramolecular C-N coupling reaction. The bromine substituent is essential for this cyclization, acting as a leaving group in the catalytic cycle.
The general synthetic approach involves the reaction of a 2-(2-bromophenyl)-1H-benzo[d]imidazole with a suitable coupling partner, such as a 1,3-dicarbonyl compound, in the presence of a copper catalyst and a base. The process proceeds via an initial α-arylation followed by an intramolecular nucleophilic addition, leading to the formation of the fused quinoline (B57606) ring system. rsc.orgresearchgate.net
Table 1: Examples of Fused Heterocyclic Systems Synthesized from Bromo-Benzimidazole Precursors
| Precursor | Reagent | Catalyst/Conditions | Fused Product | Reference |
|---|---|---|---|---|
| 2-(2-bromophenyl)-1H-benzo[d]imidazole | Cyclohexane-1,3-dione | CuI, L-proline, K2CO3, DMSO, 100 °C | Benzimidazole-fused quinoline | rsc.org |
Synthesis of Diversified Chemical Libraries for Screening
The reactivity of the bromo-substituent in this compound derivatives makes them ideal starting materials for the generation of diversified chemical libraries for biological screening. The bromine atom can be readily displaced or used as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
A notable example involves the use of tert-butyl 4-(5-bromo-2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate as a key intermediate. researchgate.netresearchgate.net This compound allows for the introduction of a wide range of aryl and amino groups at the 5-position of the benzimidazole (B57391) ring. The Suzuki-Miyaura coupling with various boronic acids yields a library of 5-aryl-substituted benzimidazoles, while the Buchwald-Hartwig coupling with different anilines generates a library of 5-(arylamino)-substituted derivatives. researchgate.netresearchgate.net These libraries of structurally diverse molecules are then screened for potential biological activities.
Coordination Chemistry of this compound as Ligands
The nitrogen atoms in the imidazole (B134444) ring of benzimidazole derivatives are capable of coordinating with a variety of metal ions, leading to the formation of metal complexes with interesting structural and electronic properties. The presence of a bromine atom on the benzimidazole scaffold can influence these coordination properties.
Metal Complex Formation and Structural Characterization
While extensive research has been conducted on the coordination chemistry of benzimidazole and its derivatives, specific studies on metal complexes with this compound as the primary ligand are less common in the available literature. However, the general principles of benzimidazole coordination can be applied. Benzimidazole typically coordinates to metal ions through the nitrogen atom at the 3-position. researchgate.netnih.gov
The formation of metal complexes with benzimidazole-derived ligands can be characterized by various spectroscopic techniques. In the FT-IR spectra of the complexes, a downward shift in the ν(C=N) stretching vibration is typically observed compared to the free ligand, indicating the coordination of the imine nitrogen to the metal center. nih.gov
Table 2: General Spectroscopic Changes upon Coordination of Benzimidazole Ligands
| Spectroscopic Technique | Observation | Implication |
|---|---|---|
| FT-IR | Shift of ν(C=N) to lower wavenumbers | Coordination of the imidazole nitrogen to the metal ion |
| 1H-NMR | Shift in the chemical shifts of protons near the coordination site | Change in the electronic environment upon complexation |
Influence of Bromine Substitution on Ligand Coordination Properties
The introduction of a halogen substituent, such as bromine, onto the benzimidazole ring can influence the coordination properties of the ligand through both steric and electronic effects. The electron-withdrawing nature of the bromine atom can affect the electron density on the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond. nih.govresearchgate.net
Studies on halogenated benzimidazole derivatives have suggested that the nature and position of the halogen substituent can impact the biological activity and selectivity of the resulting compounds. nih.govnih.gov For instance, the presence of a bromo substituent on the phenyl ring of a benzimidazole derivative was found to be favorable for potent and selective cytotoxic activity in a series of potential kinase inhibitors. nih.gov
In the context of coordination chemistry, the electronic effect of the bromine atom would be to decrease the basicity of the coordinating nitrogen atom. This could lead to weaker metal-ligand bonds compared to their non-halogenated counterparts. Steric effects could also play a role, particularly if the bromine atom is in a position that hinders the approach of the metal ion to the coordination site. A comparative study on benzimidazole-tethered N-heterocyclic carbene complexes has shown that the nature of the N-substituent significantly influences the nuclearity and geometry of the resulting metal complexes. rsc.orgresearchgate.net While not directly involving 1-bromo-1H-benzimidazole, this highlights the principle that substituents on the benzimidazole framework can dictate the final structure of the coordination compound.
Development in Advanced Materials Science Utilizing this compound Scaffolds
The unique electronic properties of the benzimidazole core, combined with the reactivity imparted by the bromo-substituent, make this compound derivatives attractive building blocks for advanced materials. A prominent application is in the field of organic light-emitting diodes (OLEDs).
Bromo-substituted phenyl-benzimidazoles, such as 1-(3-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole, serve as crucial intermediates in the synthesis of materials for OLEDs. nih.gov These compounds are used to construct the complex organic molecules that form the emissive and charge-transport layers in OLED devices. The bromine atom provides a reactive site for further chemical modifications, allowing for the fine-tuning of the electronic and photophysical properties of the final material. The benzimidazole moiety itself often forms part of the electron-transporting or emissive layer in OLEDs due to its good thermal stability and electron-accepting capabilities. mdpi.comnih.govnih.govrsc.org The introduction of different substituents, facilitated by the bromo-group, allows for the modulation of the emission color and efficiency of the OLEDs. mdpi.comnih.govnih.govrsc.org
Semiconductor Research and OLED Intermediate Utility
The benzimidazole core is a key component in the design of organic semiconductors due to its electron-deficient nature, which facilitates its use as an electron-accepting unit. When integrated into larger molecular structures, derivatives of this compound can serve as versatile intermediates for creating materials with tailored electronic properties for Organic Light-Emitting Diodes (OLEDs).
Research into related benzimidazole structures demonstrates their utility in various layers of an OLED device. For instance, bipolar molecules incorporating carbazole (B46965) (an electron donor) and benzimidazole (an electron acceptor) have been developed as highly effective host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. acs.org These host materials facilitate balanced charge transport within the emitting layer, a critical factor for achieving high external quantum efficiency (EQE). acs.org Similarly, benzimidazole–triazine hybrids have been engineered as efficient electron acceptors for exciplex-based OLEDs, which are noted for their low efficiency roll-off. rsc.org
Furthermore, pyrene-benzimidazole derivatives, which can be synthesized from bromo-pyrene precursors, have been investigated as novel blue emitters for OLEDs. nsf.govnih.gov The strategic design of these molecules, often involving bulky substitutions, helps to reduce intermolecular aggregation in the solid state, leading to high spectral purity in their electroluminescence. nsf.gov An OLED prototype using a pyrene-benzimidazole derivative as the emissive layer has demonstrated a maximum EQE of 4.3% and a high luminance of 290 cd/m², showcasing the potential of this class of materials. nih.gov The bromine atom on the 1-H-benzo[d]imidazole ring serves as a reactive site, enabling synthetic pathways like palladium-catalyzed Suzuki coupling reactions to link the benzimidazole core to other functional moieties, such as carbazole or pyrene, thereby creating these advanced semiconductor materials. acs.org
Exploration in Optical Waveguiding Materials and Luminescent Properties
Derivatives of 1-H-benzo[d]imidazole have emerged as promising candidates for optical waveguiding applications, a fundamental component of photonic integrated circuits. The development of materials that can efficiently conduct and propagate light is crucial for creating miniaturized photonic devices.
A series of symmetrical donor-acceptor-donor (D-A-D) structures derived from 4,7-bis(arylethynyl)-1H-benzo[d]imidazole have been synthesized and processed into single crystals. nih.gov These crystals exhibit notable optical waveguiding behavior, with some displaying strong yellow-to-green luminescence in the 550–600 nm range. nih.gov The self-assembly of these molecules into needle-shaped crystals is suitable for light propagation, and analysis of the crystal structure reveals the presence of internal channels that facilitate the transmission of light. nih.gov These 1H-benzo[d]imidazole derivatives show efficient light transport with low optical loss coefficients, making them appealing for advanced optical applications. nih.gov
The luminescent properties of these compounds are tunable by modifying the donor groups attached to the central benzimidazole acceptor core. nih.gov The inherent fluorescence of the benzimidazole scaffold, often emitting in the blue region of the spectrum, can be modulated through chemical functionalization. researchgate.net Studies on related benzazole derivatives, such as benzothiazoles, have shown that introducing different functional groups can lead to emissions spanning the visible spectrum from blue-violet to orange. rsc.org This tunability is critical for developing materials for specific applications, including white light emission devices. rsc.org The combination of a one-dimensional crystalline assembly, strong light emission, and efficient light transport makes these derivatives highly promising for the next generation of organic photonic devices. nih.gov
Biological Activity Studies: Mechanistic and Structural Insights from this compound Derivatives
The benzimidazole framework is a privileged structure in medicinal chemistry, analogous to naturally occurring nucleotides, which allows it to interact with a wide range of biological macromolecules. The incorporation of a bromine atom can enhance lipophilicity and act as a key interaction point, often leading to improved biological activity.
Enzyme Inhibition Mechanism Analysis (e.g., Topoisomerase I, Protein Kinases CK2 and PIM-1, FtsZ proteins, Pyruvate (B1213749) Kinases)
Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in cancer and microbial pathogenesis.
Topoisomerase I: Terbenzimidazole derivatives containing bromine, such as 5-bromo- and 5,6-dibromoterbenzimidazoles, have been identified as potent Topoisomerase I (Topo I) poisons. nih.gov Topo I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. nih.gov These compounds act as uncompetitive inhibitors by binding to the enzyme-DNA complex, intercalating at the cleavage site, and displacing the downstream DNA, which prevents the re-ligation of the cleaved strand. acs.orgnih.gov This stabilization of the covalent Topo I-DNA complex leads to lethal double-strand breaks and cell death. One such derivative demonstrated a 50% inhibition of DNA relaxation by human Topo I at a concentration of 16 μM. acs.orgnih.gov
Protein Kinases CK2 and PIM-1: Polyhalogenated benzimidazoles, particularly tetrabromo-1H-benzimidazole (TBI), are well-established, potent, ATP-competitive inhibitors of the constitutively active protein kinase CK2. researchgate.netnih.gov CK2 is a highly pleiotropic kinase that promotes cell survival and proliferation and is often overexpressed in cancer. researchgate.net These inhibitors bind within the ATP-binding pocket of the kinase. nih.gov Interestingly, many of these CK2 inhibitors, including TBI, also show significant inhibitory activity against PIM-1 kinase, another important target in oncology. researchgate.netnih.gov This dual inhibitory profile can be advantageous for cancer therapy.
FtsZ proteins and Pyruvate Kinases: In the realm of antimicrobial research, benzimidazole derivatives have been shown to target bacterial proteins. Molecular docking studies suggest that indolyl-benzo[d]imidazole derivatives, including a 5-bromoindole (B119039) variant, may exert their antibacterial action by targeting filamenting temperature-sensitive protein Z (FtsZ) or pyruvate kinases. nih.gov FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cell division, making it a prime target for novel antibiotics. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation and Optimization
The biological activity of this compound derivatives can be finely tuned by altering the substitution patterns on the benzimidazole core and its appended moieties. Structure-activity relationship (SAR) studies provide critical insights for optimizing potency and selectivity.
For anticancer activity, the position of the bromo substituent is crucial. In a series of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids, compounds with a bromo substituent at the 3-position of the benzylidene ring (compound 6c) exhibited the most potent cytotoxic activity against multiple cancer cell lines. nih.gov Substitution at the 4-position (compound 6d) also conferred strong cytotoxicity, whereas substitution at the 2-position was less effective. This suggests that the electronic and steric effects of the halogen's position on the phenyl ring significantly influence the molecule's ability to interact with its biological target, likely a protein kinase. nih.gov
In the context of Topo I inhibition, SAR studies on terbenzimidazoles have revealed that the presence of lipophilic substituents, such as a bromine atom at the 5-position, correlates with enhanced cytotoxicity. nih.gov Further substitution at the 6-position with another bromo group was found to retain this high activity. nih.gov
Antimicrobial and Antibiofilm Action Mechanisms at a Molecular Level
The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. Derivatives of this compound have demonstrated significant potential in this area, exhibiting both antimicrobial and antibiofilm activities.
A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, including the compound 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq), revealed potent activity against various pathogens. nih.gov Compound 3aq showed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against the fungal pathogen Candida albicans. nih.gov Other derivatives in the same series displayed high activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values below 1 μg/mL. nih.gov
Beyond inhibiting the growth of planktonic (free-floating) cells, these compounds also exhibit excellent antibiofilm activity. Biofilms are structured communities of microbes encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov Certain indolyl-benzo[d]imidazole derivatives were shown to effectively inhibit biofilm formation and kill cells within mature biofilms. nih.gov At a molecular level, the proposed mechanism for this antibacterial action involves the inhibition of critical cellular processes. As identified through molecular docking, potential targets include (p)ppGpp synthetases/hydrolases (involved in the bacterial stringent response), FtsZ proteins (essential for cell division), or pyruvate kinases (key enzymes in glycolysis). nih.gov By disrupting these fundamental pathways, the compounds effectively halt bacterial growth and viability.
In Vitro Cytotoxicity Studies against Specific Cancer Cell Lines for Mechanistic Understanding
Derivatives of this compound have shown significant cytotoxic effects against a range of human cancer cell lines, and mechanistic studies have revealed that this activity is often mediated through the induction of cell cycle arrest and apoptosis.
One bromo-derivative, compound 5, demonstrated potent cytotoxic activity against human breast cancer (MCF-7), prostate cancer (DU-145), and multi-drug resistant small cell lung cancer (H69AR) cells, with IC₅₀ values of 17.8, 10.2, and 49.9 μg/mL, respectively. nih.gov Mechanistic investigations showed that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis in a concentration-dependent manner. nih.gov This suggests the compound interferes with the mitotic machinery of cancer cells.
In another study, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides was evaluated. nih.gov The 3-bromo substituted derivative (6c) was among the most potent, with IC₅₀ values ranging from 7.82 to 10.21 μM across human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. nih.gov A related fluoro-substituted derivative was shown to induce apoptosis by upregulating the pro-apoptotic proteins caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov
Furthermore, bisbenzimidazole derivatives have been screened against the NCI-60 panel of human cancer cell lines, showing potent growth inhibition (GI₅₀) in the micromolar to sub-micromolar range (0.16 to 3.6 μM). acs.orgnih.gov The most active of these compounds were found to cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle, consistent with their activity as Topoisomerase I inhibitors. acs.orgnih.gov
| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Bromo-derivative (Comp 5) | MCF-7 (Breast) | 17.8 (µg/mL) | nih.gov |
| Bromo-derivative (Comp 5) | DU-145 (Prostate) | 10.2 (µg/mL) | nih.gov |
| Bromo-derivative (Comp 5) | H69AR (Lung) | 49.9 (µg/mL) | nih.gov |
| 3-Bromo deriv (Comp 6c) | HCT-116 (Colon) | 8.31 | nih.gov |
| 3-Bromo deriv (Comp 6c) | HepG2 (Liver) | 7.82 | nih.gov |
| 3-Bromo deriv (Comp 6c) | MCF-7 (Breast) | 10.21 | nih.gov |
| 4-Bromo deriv (Comp 6d) | HCT-116 (Colon) | 13.45 | nih.gov |
| 4-Bromo deriv (Comp 6d) | HepG2 (Liver) | 11.23 | nih.gov |
| 4-Bromo deriv (Comp 6d) | MCF-7 (Breast) | 15.87 | nih.gov |
| Bisbenzimidazole (12b) | NCI-60 Panel | 0.16 - 3.6 | acs.orgnih.gov |
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | nih.gov |
Future Directions and Emerging Research Avenues for 1 Bromo 1h Benzo D Imidazole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzimidazole (B57391) derivatives is a cornerstone of medicinal and materials chemistry. nih.gov Future research will increasingly focus on the development of novel and sustainable synthetic methodologies for 1-Bromo-1H-benzo[d]imidazole and its analogs. rsc.org This includes the exploration of greener reaction conditions, such as the use of deep eutectic solvents, to create more environmentally friendly processes. rsc.org
Key areas of development include:
Metal-Free Synthesis: A growing trend is the move away from precious metal catalysts, with methods like visible-light-mediated synthesis offering a catalyst-free and cost-effective alternative. acs.org
Electrochemical Synthesis: Electrochemical methods provide a novel approach for intramolecular C(sp3)–H amination, allowing for the synthesis of 1,2-disubstituted benzimidazoles without the need for transition metals or external oxidants. acs.org
Flow Chemistry and Microwave-Assisted Synthesis: These advanced techniques are being integrated to enhance reaction efficiency, reduce reaction times, and improve scalability. tandfonline.com
Integration of Advanced Characterization Techniques for Deeper Insights
To fully understand the structure-property relationships of this compound and its derivatives, the integration of advanced characterization techniques is crucial. While standard spectroscopic methods like NMR and mass spectrometry remain essential, future research will benefit from a more comprehensive analytical approach. acs.orgtandfonline.com
Advanced techniques that will provide deeper insights include:
Single-Crystal X-ray Diffraction: This powerful technique provides unambiguous determination of the three-dimensional molecular structure, which is vital for understanding intermolecular interactions and crystal packing. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling confident confirmation of elemental composition. tandfonline.com
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can elucidate complex structural features and connectivity within novel derivatives.
Thermal Analysis (TGA/DSC): These techniques are essential for evaluating the thermal stability of new materials derived from this compound, which is critical for applications in electronics and materials science.
Enhanced Computational Modeling for Predictive Design and Reaction Optimization
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, enhanced computational modeling will play a pivotal role in predictive design and reaction optimization.
Key applications of computational modeling include:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic data. acs.orgresearchgate.net This allows for the rational design of new molecules with desired characteristics.
Molecular Docking: In the context of medicinal chemistry, molecular docking studies can predict the binding affinity and interaction modes of this compound derivatives with biological targets, guiding the design of more potent therapeutic agents. mdpi.comnih.gov
Reaction Mechanism Studies: Computational modeling can elucidate complex reaction mechanisms, helping to optimize reaction conditions and improve product yields. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish correlations between the chemical structure of benzimidazole derivatives and their biological activity, facilitating the design of new compounds with improved efficacy. researchgate.net
Exploration of New Catalytic Applications for Brominated Benzimidazoles
The benzimidazole scaffold is a versatile ligand in coordination chemistry and catalysis. researchgate.net Brominated benzimidazoles, including this compound, have the potential to serve as precursors to novel catalysts or as catalysts themselves.
Future research in this area may focus on:
N-Heterocyclic Carbene (NHC) Ligands: The benzimidazole core is a precursor to NHC ligands, which are widely used in homogeneous catalysis. mdpi.com The bromo-substituent can be used to further functionalize the ligand and tune its electronic and steric properties.
Metal Complex Catalysis: Benzimidazole derivatives can form stable complexes with various transition metals. nih.gov These complexes can be explored as catalysts for a wide range of organic transformations, including cross-coupling reactions, oxidations, and reductions. researchgate.net
Organocatalysis: The benzimidazole moiety itself can act as an organocatalyst, for example, in promoting condensation reactions or other transformations. The electronic properties of the ring can be modulated by the bromo-substituent.
Expanded Scope in Advanced Functional Materials Development
The unique electronic and structural properties of the benzimidazole ring system make it an attractive building block for advanced functional materials. rsc.org The presence of a bromine atom on the this compound core provides a handle for further synthetic modifications, opening up possibilities for a wide range of applications.
Emerging areas for materials development include:
Organic Electronics: Benzimidazole derivatives are being investigated for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). rsc.org The bromo-substituent can be used to tune the electronic properties and facilitate the synthesis of larger conjugated systems.
Sensors: The ability of the benzimidazole nitrogen atoms to coordinate with metal ions makes them promising candidates for the development of chemical sensors. The bromo-group can be used to immobilize the sensor molecule on a solid support.
Polymers and Dendrimers: this compound can serve as a monomer or a core unit for the synthesis of novel polymers and dendrimers with tailored properties for applications in drug delivery, catalysis, and materials science.
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-1H-benzo[d]imidazole derivatives, and how are they optimized?
Methodological Answer: The synthesis typically involves halogenation or alkylation of the benzimidazole core. For example, bromination can be achieved using potassium bromide (KBr) in acetic acid (AcOH) and dichloromethane (DCM) with hydrogen peroxide (H₂O₂) as an oxidizing agent, followed by extraction and purification via column chromatography . Another approach involves coupling reactions under palladium catalysis, where copper iodide (CuI) and dimethyl sulfoxide (DMSO) are used as co-catalysts at elevated temperatures (e.g., 140°C for 5 days) to introduce aryl or benzyl groups . Yield optimization often requires adjusting reaction time, solvent polarity, and catalyst loading. For instance, a 72% yield was reported for a brominated derivative using method (e) with careful control of stoichiometry and temperature .
Q. How are this compound derivatives characterized, and what analytical techniques are critical?
Methodological Answer: Characterization relies on a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Key for confirming substitution patterns. For example, ¹H NMR of 5f (a brominated derivative) shows aromatic protons at δ 7.90 ppm (singlet) and δ 7.26–7.82 ppm (multiplets), while ¹³C NMR confirms the presence of a brominated carbon at δ 95.2 ppm .
- High-Resolution Mass Spectrometry (HRMS): Essential for verifying molecular formulas. A calculated [M+H]⁺ of 306.9632 for C₁₃H₈BrClN₂ matched experimental data (306.9633) .
- Infrared (IR) Spectroscopy: Identifies functional groups, such as C-Br stretches near 592 cm⁻¹ .
- Melting Point (m.p.) Analysis: Used to assess purity; e.g., compound Sb30 has an m.p. of 252–257°C .
Advanced Research Questions
Q. How do substituents at the 1- and 2-positions influence the biological activity of brominated benzimidazoles?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituents significantly modulate activity:
- Position 1: Bulky groups (e.g., substituted benzyl) enhance antiviral activity by improving binding to viral targets. For example, bromo or chloro substituents at position 2 in 5,6-dichloro-benzimidazoles improve selectivity against HIV while reducing cytotoxicity .
- Position 2: Electron-withdrawing groups (e.g., nitro or trifluoromethyl) increase antimicrobial potency. Derivatives with 4-bromophenyl groups at position 2 showed enhanced activity against S. aureus and S. typhi (MIC values <10 µg/mL) .
- Methodological Insight: Systematic substitution via alkylation or Suzuki coupling, followed by in vitro assays (e.g., cytotoxicity and enzyme inhibition), is critical for SAR analysis .
Q. What advanced catalytic systems enable regioselective synthesis of this compound derivatives?
Methodological Answer: Regioselective synthesis often employs transition-metal catalysts:
- Palladium Catalysis: Pd(OAc)₂ with phosphine ligands enables C–H activation for intramolecular cyclization, achieving >70% yields in imidazole-fused benzodiazepines .
- Copper-Based Systems: CuI/2-pyridonate catalysts facilitate aerobic oxidative homocoupling of azoles, producing biazoles with high regioselectivity .
- Key Parameters: Solvent choice (e.g., DMSO for polar intermediates), temperature (140°C for CuI systems), and ligand design (e.g., bulky ligands to suppress side reactions) are critical .
Q. How can computational methods like DFT predict the electronic and nonlinear optical (NLO) properties of brominated benzimidazoles?
Methodological Answer: Density functional theory (DFT) calculations at the B3LYP/6-31G* level provide insights into:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps correlate with charge-transfer efficiency. For example, nitro-substituted derivatives exhibit reduced gaps (~3.5 eV), enhancing NLO responses .
- Nonlinear Optical (NLO) Properties: Hyperpolarizability (β) values are calculated to identify materials for photonic applications. A nitro-substituted benzimidazole showed βₜₒₜ = 1.2 × 10⁻²⁷ esu, making it a promising NLO candidate .
- Validation: Experimental UV-Vis spectra (e.g., λₘₐₓ ~300 nm) and vibrational modes (FT-IR) are compared with DFT outputs to refine computational models .
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer: Contradictions arise due to subtle structural differences or assay variability. Strategies include:
- Systematic Substitution: Synthesize analogs with incremental changes (e.g., replacing bromo with chloro or methyl groups) and re-test under standardized conditions .
- Crystallographic Analysis: Single-crystal X-ray diffraction (e.g., dihedral angles of 61.73° between imidazole and phenyl rings) clarifies conformational impacts on activity .
- Mechanistic Studies: Probe target engagement via enzyme inhibition assays (e.g., EGFR or reverse transcriptase) to isolate mode of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
